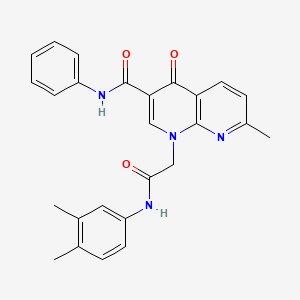![molecular formula C15H18N2O2S B2934411 [(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid CAS No. 331963-97-4](/img/structure/B2934411.png)
[(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid is a compound with the molecular formula C15H18N2O2S and a molecular weight of 290.39 g/mol . This compound features a benzimidazole ring, which is a fused heterocyclic structure containing nitrogen atoms, and a thioacetic acid moiety. The presence of the cyclohexyl group adds to its structural complexity and potential biological activity .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial activity , suggesting that they may target microbial enzymes or proteins.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to inhibition of essential microbial processes .
Biochemical Pathways
Given the antimicrobial potential of benzimidazole derivatives , it can be inferred that the compound may interfere with microbial metabolic pathways.
Result of Action
Based on the antimicrobial potential of benzimidazole derivatives , it can be inferred that the compound may lead to the death of microbial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole core .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
[(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioacetic acid group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can react with the thioacetic acid group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
[(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with broad biological activity.
Thioacetic acid: A compound with a similar functional group but lacking the benzimidazole ring.
Cyclohexyl derivatives: Compounds containing the cyclohexyl group, which can influence biological activity.
Uniqueness
[(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid is unique due to the combination of its benzimidazole ring, thioacetic acid group, and cyclohexyl moiety. This combination imparts distinct chemical and biological properties that are not observed in simpler analogs .
Properties
IUPAC Name |
2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14(19)10-20-15-16-12-8-4-5-9-13(12)17(15)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBXMRNWYPJFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N=C2SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2934328.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate](/img/structure/B2934331.png)
![N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2934332.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934333.png)
![2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride](/img/structure/B2934335.png)
![1'-(naphthalene-2-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B2934339.png)
![(4E)-3-methyl-4-[(3-phenoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2934340.png)
![3-oxo-2-phenyl-N-(pyridin-3-yl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2934341.png)
![5-(hydroxymethyl)-N-(2-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2934342.png)
![2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2934344.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2934346.png)
![Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1, 2-h]purin-3-yl]acetate](/img/structure/B2934347.png)


